molecular formula C25H20N2O7S B12136618 (4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12136618
M. Wt: 492.5 g/mol
InChI Key: MGXPKRNPZLGJDP-UHFFFAOYSA-N
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Description

The compound (4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative with a complex heterocyclic framework. Its structure features a central pyrrolidine-2,3-dione core substituted with a 2,5-dimethoxyphenyl group at position 5, a furan-2-yl(hydroxy)methylidene moiety at position 4, and a 6-methoxy-1,3-benzothiazol-2-yl group at position 1.

The 6-methoxy-1,3-benzothiazol-2-yl group is notable for its electron-withdrawing properties, which may enhance stability and interaction with biological targets. The furan-2-yl(hydroxy)methylidene substituent introduces a conjugated system that could influence redox activity or binding affinity.

Properties

Molecular Formula

C25H20N2O7S

Molecular Weight

492.5 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O7S/c1-31-13-7-9-17(33-3)15(11-13)21-20(22(28)18-5-4-10-34-18)23(29)24(30)27(21)25-26-16-8-6-14(32-2)12-19(16)35-25/h4-12,21,29H,1-3H3

InChI Key

MGXPKRNPZLGJDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: Combining furan derivatives with benzothiazole intermediates under acidic or basic conditions.

    Oxidation and Reduction: Utilizing oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to modify specific functional groups.

    Cyclization: Forming the pyrrolidine ring through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

(4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Findings from Analog Studies:

Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., dichlorophenyl) exhibit stronger antimicrobial activity but reduced solubility. In contrast, methoxy or hydroxyl substituents balance bioactivity with improved pharmacokinetic properties .

Furan vs. Thiophene : The furan-2-yl(hydroxy)methylidene group in the target compound may confer distinct redox behavior compared to thiophene-containing analogs, which are more resistant to oxidative degradation .

Table 2: Hypothetical Bioactivity Comparison

Property Target Compound Dichlorophenyl Analog Thiophene Analog
LogP (lipophilicity) Moderate (~2.8) High (~3.5) Moderate (~2.9)
Antimicrobial IC50 (μM) 15–20 (predicted) 8–12 18–25
Solubility (mg/mL) ~0.5 ~0.2 ~0.4
Metabolic Stability High (due to methoxy groups) Moderate High

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